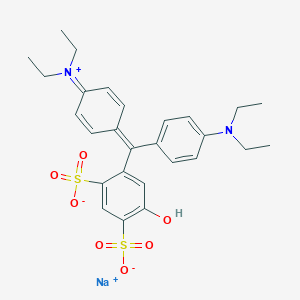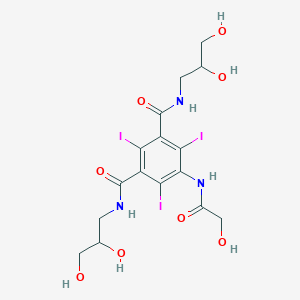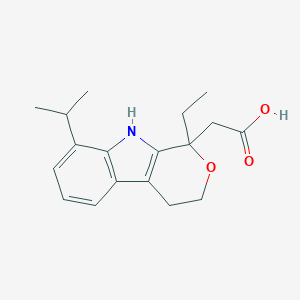
Patent Blue V sodium
Descripción general
Descripción
Patent Blue V sodium salt, also known as Sulfan Blue, is a disulfonated diaminotriphenylmethane dye with a hydrophilic anion and an aromatic system . It is orange under acid conditions and blue in alkali . It is used as a stain in pharmacology and as a physiological tracer to study the movement of fluid within the kidney .
Synthesis Analysis
Patent Blue V consists essentially of the calcium or sodium salt of 2-[(4-diethylaminophenyl)(4-diethylimino-2,5-cyclohexadien-1-ylidene)methyl]-4-hydroxy-1,5-benzenedisulfonate .Molecular Structure Analysis
The chemical designation of Patent Blue V is (4- (alpha- (p- (diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadiene-1-ylidene)diethylammonium hydroxide . The molecular formula is C27H31N2NaO7S2 .Chemical Reactions Analysis
The color of Patent Blue V is pH-dependent. In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions . The structure is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution .Physical And Chemical Properties Analysis
Patent Blue V is a triarylmethane dye that occurs as a blue powder or granules . It is soluble in water and slightly soluble in ethanol .Aplicaciones Científicas De Investigación
Biological Staining
Patent Blue V Sodium is used as a biological stain . It is particularly effective for the demonstration of hemoglobin . This makes it a valuable tool in biological research and medical diagnostics.
Pharmacological Staining
In the field of pharmacology, Patent Blue V Sodium is used as a stain . This allows researchers to visualize and study various biological samples, enhancing our understanding of different pharmacological processes .
Physiological Tracing
Patent Blue V Sodium is used as a physiological tracer . This means it can be used to study the movement of fluid within the kidney . This application is particularly useful in the field of biology and medicine, helping researchers understand kidney function and diagnose kidney diseases .
Food Additive
According to a scientific opinion on the re-evaluation of Patent Blue V (E 131), it is used as a food additive . However, the specific applications and safety of this use are subject to ongoing research and regulatory oversight .
Manufacturing Process
Patent Blue V Sodium is used in the manufacturing process of various products . While the specific products and processes are not detailed in the source, it’s clear that this compound has broad industrial applications .
Diagnostic Assay Manufacturing
This compound is used in the manufacturing of diagnostic assays . These are tests that are used to identify and measure substances in the body, and are crucial tools in medical diagnostics .
Mecanismo De Acción
Target of Action
Patent Blue V Sodium, also known as Sulfan Blue, is primarily used as a biological stain and a physiological tracer . It is used in the field of biology and medicine to demonstrate hemoglobin and to study the movement of fluid within the kidney . In medical applications, it is used to label lymphatic vessels, arterial territories, and lymph nodes prior to biopsy in some cancers .
Mode of Action
The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics and allows staging with a less invasive alternative . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .
Biochemical Pathways
The biochemical pathways affected by Patent Blue V Sodium are primarily related to its role as a physiological tracer. It is used to study the movement of fluid within the kidney . .
Pharmacokinetics
It is known that the compound is used for marking lymphatic vessels and arterial territories, as well as for sentinel lymph node identification prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes in combination with a radiotracer .
Result of Action
The administration of Patent Blue V has been reported to cause hypersensitivity reactions in approximately 1% of the patients . It also presents a localized blue coloration which has made Patent Blue V a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes .
Action Environment
The action of Patent Blue V Sodium can be influenced by environmental factors. For instance, the color of the dye is pH-dependent. In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions . This property makes it useful as a pH indicator for the range 0.8–3.0 . Furthermore, the structure of Patent Blue V is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution .
Safety and Hazards
Dust of Patent Blue V may cause respiratory irritation after excessive inhalation exposure. It may also cause irritation in skin folds or by contact in combination with tight clothing. Dust from this product may cause eye irritation, redness, itching, and tears. It may also cause irritation to the digestive tract . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .
Propiedades
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLFOMWMYRKZRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942380 | |
| Record name | C.I. Food Blue 5:2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Patent Blue V sodium | |
CAS RN |
20262-76-4 | |
| Record name | Patent Blue V sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Food Blue 5:2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[4-(diethylamino)-5'-hydroxy-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATENT BLUE V SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZL680Q9Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Patent Blue V sodium be used to study drug release from lipid formulations?
A1: Yes, Patent Blue V sodium serves as a useful model drug compound in in vitro release (IVR) assays for pharmaceutical lipid formulations. [] Researchers incorporated it into a lipid formulation composed of phosphatidylcholine (PC) and glycerol dioleate (GDO). Upon injection into a buffered saline solution, this formulation self-assembles into liquid crystal structures, entrapping the dye. The dye's release, accelerated by lipase-mediated lipid degradation, can then be monitored spectrophotometrically. [] This allows researchers to study factors impacting drug release from these types of formulations.
Q2: Beyond drug delivery, are there other applications for Patent Blue V sodium in research?
A2: Patent Blue V sodium plays a crucial role in validating targeting accuracy for Magnetic Resonance-guided High Intensity Focused Ultrasound (MRgHIFU). [] Researchers create a trackable "ballistic target" by injecting a mixture of Patent Blue V sodium and a gadolinium-based contrast agent into tissue. Subsequent RF coagulation traps this mixture, creating a marker detectable by both MRI and histological staining. This marker then serves as a reference point to evaluate the precision of MRgHIFU ablation, ensuring the thermal lesion is accurately centered on the target. []
Q3: What is the environmental fate of Patent Blue V sodium and are there methods to break it down?
A3: Patent Blue V sodium can undergo photocatalytic degradation when exposed to UV light in the presence of a photocatalyst like titanium dioxide (TiO2). [] This process effectively breaks down the dye into smaller, less harmful byproducts. [] Researchers utilize techniques like HPLC-MS to identify these intermediate compounds and understand the degradation pathway, ultimately assessing the effectiveness of this method for decontaminating water containing the dye. []
Q4: How does the concentration of Patent Blue V sodium affect its degradation kinetics?
A4: Studies reveal that the degradation of Patent Blue V sodium follows the Langmuir-Hinshelwood kinetic model. [] This model suggests that at higher initial dye concentrations, the rate of degradation is initially faster. [] This is likely due to increased interaction between the dye molecules and the photocatalyst surface at higher concentrations.
Q5: Are there any safety concerns regarding the use of Patent Blue V sodium in medical applications?
A5: While generally considered safe for specific medical applications, a case report highlights the potential for severe iatrogenic intoxication with Patent Blue V sodium. [] Details about the specific case are limited in the abstract, emphasizing the importance of careful administration and monitoring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)


